1,2-二己酰基-sn-甘油

概述

描述

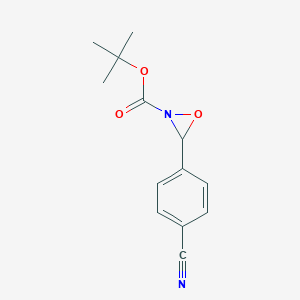

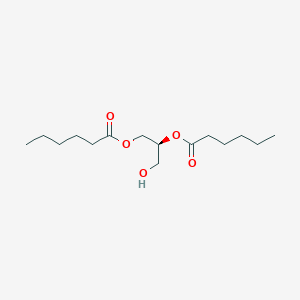

1,2-二己酰基-sn-甘油: 是一种合成的二酰基甘油类似物,二酰基甘油是各种细胞过程中的关键信号分子。 该化合物以其激活蛋白激酶 C 的能力而闻名,蛋白激酶 C 是一个参与调节多种细胞功能(如增殖、分化和凋亡)的酶家族 .

科学研究应用

1,2-二己酰基-sn-甘油在科学研究中具有广泛的应用:

化学: 它被用作模型化合物,用于研究二酰基甘油在各种化学反应中的行为。

生物学: 它作为一种工具来研究二酰基甘油在细胞信号通路中的作用,特别是那些涉及蛋白激酶 C 激活的通路.

作用机制

1,2-二己酰基-sn-甘油通过模拟细胞中的天然二酰基甘油发挥作用。它通过与蛋白激酶 C 的调节域结合来激活蛋白激酶 C,从而导致参与细胞过程(如增殖、分化和凋亡)的各种靶蛋白的磷酸化。 这种激活会触发一系列信号事件,从而调节细胞功能 .

安全和危害

生化分析

Biochemical Properties

1,2-Dihexanoyl-sn-glycerol mimics the action of DAG by activating protein kinase C (PKC) . Although the specific biological activity of 1,2-Dihexanoyl-sn-glycerol has not been well characterized, it is expected to behave similarly to 1,2-dioctanoyl-sn-glycerol .

Cellular Effects

1,2-Dihexanoyl-sn-glycerol, by mimicking DAG, plays a significant role in cellular processes. It has been utilized to investigate signaling pathways involving protein kinase C (PKC) activation, calcium mobilization, and lipid metabolism . The activation of PKC can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,2-Dihexanoyl-sn-glycerol involves its role as an analog of DAG, activating PKC . This activation can lead to various downstream effects, including changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

1,2-Dihexanoyl-sn-glycerol, as an analog of DAG, is likely involved in similar metabolic pathways. DAG is a key intermediate in the glycerolipid metabolism pathway, and it interacts with various enzymes and cofactors .

准备方法

合成路线和反应条件: 1,2-二己酰基-sn-甘油可以通过甘油与己酸的酯化反应合成。该反应通常涉及使用硫酸或对甲苯磺酸等催化剂来促进酯化过程。 反应在回流条件下进行,以确保反应物完全转化为所需产物 .

工业生产方法: 1,2-二己酰基-sn-甘油的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级反应物和催化剂,反应在大型反应器中受控条件下进行,以确保产物的产率高和纯度高 .

化学反应分析

反应类型: 1,2-二己酰基-sn-甘油会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸。

还原: 还原反应可以将其还原回甘油和己酸。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

主要产品:

氧化: 己酸和甘油衍生物。

还原: 甘油和己酸。

相似化合物的比较

类似化合物:

1,2-二辛酰基-sn-甘油: 另一种具有类似生物活性的二酰基甘油类似物。

1,2-二癸酰基-sn-甘油: 具有相似的结构特征和功能

独特性: 1,2-二己酰基-sn-甘油因其特定的链长而独一无二,这会影响其溶解度、膜渗透性和与蛋白激酶 C 的相互作用。 这使其成为研究二酰基甘油链长对细胞信号通路影响的宝贵工具 .

属性

IUPAC Name |

[(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFTGMQJWWIOL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dihexanoyl-sn-glycerol is a cell-permeable diacylglycerol analog that activates Protein Kinase C (PKC) [, , ]. PKC is a family of enzymes involved in diverse cellular processes, including signal transduction, cell growth, and apoptosis. Upon activation, PKC phosphorylates downstream targets, leading to a cascade of events that ultimately determine the cellular response. For instance, in SNU-16 gastric adenocarcinoma cells, 1,2-Dihexanoyl-sn-glycerol induced apoptosis, as evidenced by DNA fragmentation and caspase-3/CPP32 activation [].

ANone: While the provided excerpts do not contain specific spectroscopic data, the molecular formula of 1,2-Dihexanoyl-sn-glycerol is C15H30O5, and its molecular weight is 286.41 g/mol.

ANone: The provided research excerpts do not delve into the material compatibility and stability of 1,2-Dihexanoyl-sn-glycerol under various conditions beyond its use in cell-based assays and in vitro experiments.

A: 1,2-Dihexanoyl-sn-glycerol itself does not possess catalytic activity. It functions as an activator by mimicking the natural substrate, diacylglycerol, and binding to the regulatory domain of PKC. This binding induces a conformational change in PKC, exposing the catalytic site and enabling the enzyme to phosphorylate its substrates []. The research primarily utilizes 1,2-Dihexanoyl-sn-glycerol as a tool to investigate PKC activation and its downstream consequences in various cellular processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

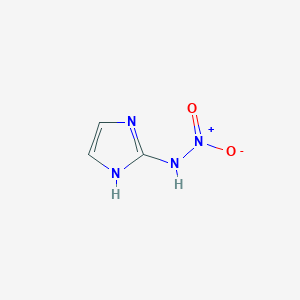

![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)